molecular formula C12H15F3N2O2 B13882167 Ethyl 2-tert-butyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

Ethyl 2-tert-butyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B13882167
M. Wt: 276.25 g/mol
InChI Key: GUALCQXRVUCKLI-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a trifluoromethyl group at position 4, a tert-butyl group at position 2, and an ethyl ester group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-tert-butyl-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-tert-butyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent like thionyl chloride can yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-tert-butyl-4-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups at the trifluoromethyl position .

Scientific Research Applications

Ethyl 2-tert-butyl-4-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-tert-butyl-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
  • Ethyl 2-tert-butyl-4-(methyl)pyrimidine-5-carboxylate
  • Ethyl 2-tert-butyl-4-(fluoromethyl)pyrimidine-5-carboxylate

Uniqueness

Ethyl 2-tert-butyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for designing bioactive molecules .

Properties

Molecular Formula

C12H15F3N2O2

Molecular Weight

276.25 g/mol

IUPAC Name

ethyl 2-tert-butyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H15F3N2O2/c1-5-19-9(18)7-6-16-10(11(2,3)4)17-8(7)12(13,14)15/h6H,5H2,1-4H3

InChI Key

GUALCQXRVUCKLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C(C)(C)C

Origin of Product

United States

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